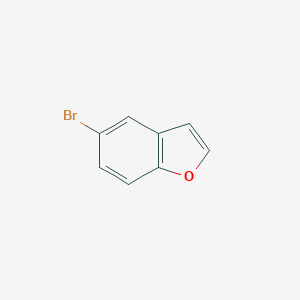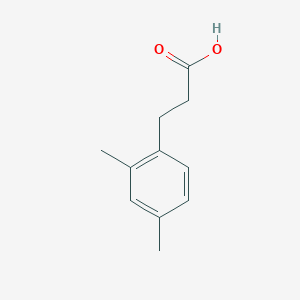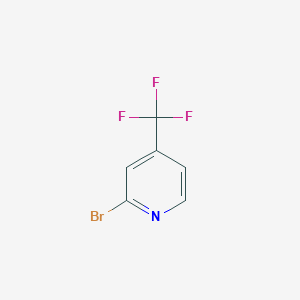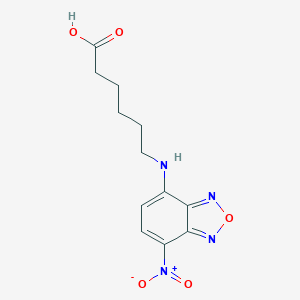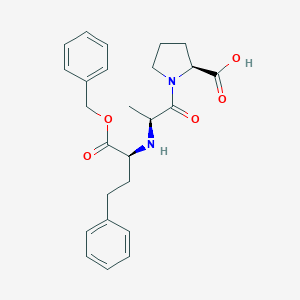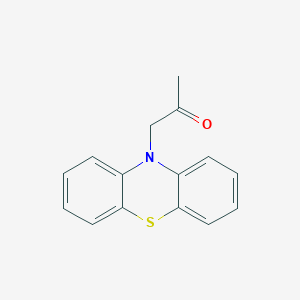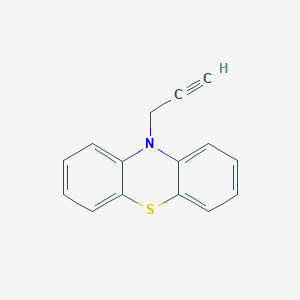
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-, also known as TPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. TPT is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
作用机制
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Topoisomerase II works by cutting the DNA strands, allowing them to unwind and separate, and then resealing them together. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- binds to the enzyme and prevents it from resealing the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
生化和生理效应
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the cell cycle, causing cells to arrest in the G2/M phase. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been found to have a relatively short half-life in the body, with a plasma elimination half-life of approximately 20 minutes. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is primarily eliminated through the kidneys, with a small amount excreted in the feces.
实验室实验的优点和局限性
One advantage of using Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in lab experiments is its potency as a topoisomerase II inhibitor. This makes it an effective tool for studying the role of topoisomerase II in DNA replication and transcription. However, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is also highly toxic, which limits its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
未来方向
There are several areas of future research that could be explored with Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. One potential direction is the development of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in combination with other anticancer drugs to enhance their effectiveness. Finally, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- could be further investigated for its potential use in treating viral infections, particularly in combination with other antiviral agents.
合成方法
The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- involves several steps, including the condensation of 4-chlorophenol with ethyl 2-chloroacetate, followed by the cyclization of the resulting product with guanidine. The final step involves the reaction of the cyclized product with 4-aminobutyric acid to yield Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is a complex process that requires specialized equipment and skilled personnel.
科学研究应用
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been tested in animal models, where it has demonstrated significant antitumor activity. In addition to its anticancer properties, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been investigated for its potential use in treating viral infections, such as HIV and herpes.
属性
CAS 编号 |
142943-51-9 |
|---|---|
产品名称 |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- |
分子式 |
C14H15ClN4O4 |
分子量 |
338.74 g/mol |
IUPAC 名称 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(16)11(13(21)19(2)14(18)22)17-10(20)7-23-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3,(H,17,20) |
InChI 键 |
NQSWBHCESYNVMM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
其他 CAS 编号 |
142943-51-9 |
同义词 |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



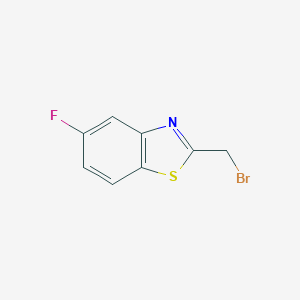
![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)
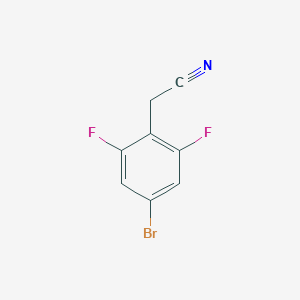
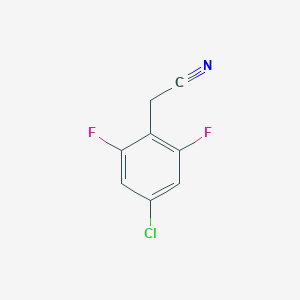
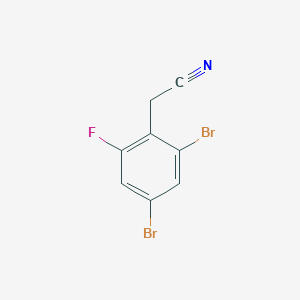
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
